molecular formula C12H13NO4 B1664367 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- CAS No. 111542-07-5

2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-

Cat. No. B1664367
M. Wt: 235.24 g/mol
InChI Key: JJLSSLSXTRMIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD 20 is designed to reduce toxicity or enhance activity of anticancer drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : There is research on the synthesis of amino acids related to 2-Propenoic acid derivatives, including methods for preparing L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in certain toxins (Shimohigashi, Lee, & Izumiya, 1976).
  • Novel Prodrug Synthesis : A novel synthesis method for a prodrug form of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid, targeting colon cancer treatment, has been developed. This includes data on its chemical and enzymatic stability (Curini, Epifano, & Genovese, 2005).
  • Crystal Structure Analysis : Research on the crystal structure of similar compounds, like 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, has been conducted to understand their molecular conformation and stability (Haasbroek, Oliver, & Carpy, 1998).

Therapeutic Applications

  • Cancer Chemoprevention : Studies have shown the potential of derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid in the chemoprevention of colon and tongue cancers, highlighting its potential as a novel chemopreventive drug (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
  • Antioxidant Properties : The antioxidant activity of related compounds like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid) has been studied, indicating their potential use in sunscreens and as potent antioxidants (Horbury, Baker, Quan, Greenough, & Stavros, 2016).
  • Biofilm Formation Inhibition : The impact of derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid on biofilm formation by oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans has been explored. This suggests potential therapeutic or preventive applications for oral infections (Bodet, Epifano, Genovese, Curini, & Grenier, 2008).

properties

CAS RN

111542-07-5

Product Name

2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-5-3-4-6-10(9)17-2/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16)

InChI Key

JJLSSLSXTRMIGR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)NC(=C)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC(=C)C(=O)O

Appearance

Solid powder

Other CAS RN

111542-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 20
AD-20
AD20
N-(2-methoxyphenylacetyl)dehydroalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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